Methyl (4-hydroxyhex-5-en-1-yl)carbamate
Description
Methyl (4-hydroxyhex-5-en-1-yl)carbamate is a carbamate derivative characterized by a methyl carbamate group attached to a 4-hydroxyhex-5-en-1-yl chain.
Key structural features:
- Hydroxyl group (C4): Enhances hydrophilicity and reactivity (e.g., esterification, glycosylation).
- Alkene (C5): Enables conjugation, cyclization, or oxidation reactions.
Properties
CAS No. |
116699-71-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl N-(4-hydroxyhex-5-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
InChI Key |
QYEGEANMGTYDLZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCC(C=C)O |
Canonical SMILES |
COC(=O)NCCCC(C=C)O |
Synonyms |
Carbamic acid, (4-hydroxy-5-hexenyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-(4-hydroxyhex-5-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable alcohol with a carbamoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Methyl N-(4-hydroxyhex-5-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-(4-hydroxyhex-5-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Carbamate derivatives are explored for their potential use in drug design and medicinal chemistry due to their stability and ability to modulate biological properties.
Industry: It is used in the production of polymers and resins, as well as in the manufacture of pharmaceuticals and insecticides.
Mechanism of Action
The mechanism of action of methyl N-(4-hydroxyhex-5-enyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding through the carboxyl group and the backbone NH, which allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This interaction can lead to conformational changes in the target molecules, affecting their biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations :
- Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., 4-hydroxyhex-5-en-1-yl) increase flexibility and reduce melting points compared to rigid aromatic systems (e.g., pyrazol-4-yl or phenyl derivatives) .
- Hydroxyl Positioning: The C4 hydroxyl in the target compound may enhance solubility compared to non-hydroxylated analogs (e.g., ethyl carbamates in ) but reduce lipophilicity relative to methyl (3-hydroxyphenyl)-carbamate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
